molecular formula C8H7FO3 B1301886 4-Fluorophenylglyoxal hydrate CAS No. 447-43-8

4-Fluorophenylglyoxal hydrate

Cat. No.: B1301886
CAS No.: 447-43-8
M. Wt: 170.14 g/mol
InChI Key: JZJXSEZCPBRRLU-UHFFFAOYSA-N
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Description

4-Fluorophenylglyoxal hydrate (4-FPGH) is a molecule composed of a phenyl ring, a glyoxal moiety, and a fluorine atom. It is a member of the arylglyoxal family of compounds, which are known for their various applications in different fields of science. 4-FPGH has been studied extensively in recent years due to its unique chemical properties, which make it a promising candidate for a wide range of applications.

Scientific Research Applications

1. Protein Engineering

Fluorinated amino acids, such as those derived from 4-Fluorophenylglyoxal hydrate, are instrumental in protein engineering. They improve structural, biological, and pharmacological properties of peptides and proteins. The physicochemical properties of fluorinated amino acids in protein environments have been studied using quantum mechanics and molecular dynamics approaches. These studies reveal that fluorine atoms in protein environments can form weak hydrogen bonds and increase hydrophobicity, essential for protein engineering applications (Samsonov et al., 2009).

2. Fluorescent Probes in Biological and Water Samples

The development of fluorescent probes for detecting various compounds in biological and water samples is another application. For instance, a specific fluorescent probe designed for N2H4 detection employed a dicyanoisophorone fluorescent group and a 4-bromobutyryl moiety as the recognition site. This probe exhibited a large Stokes shift, low cytotoxicity, and efficient fluorescence imaging, demonstrating its potential in environmental and biological analysis (Zhu et al., 2019).

3. Inhibitors of Glycosaminoglycan Biosynthesis

This compound derivatives have been explored as potential inhibitors of glycosaminoglycan biosynthesis. These derivatives can selectively inhibit the biosynthesis of heparan sulfate and chondroitin sulfate/dermatan sulfate without affecting cell viability. This property is significant in understanding proteoglycans' biological actions and developing therapeutic agents for diseases involving glycosaminoglycans (Tsuzuki et al., 2010).

4. High-Performance Polymers

This compound is used in synthesizing high-performance polymers with notable solubility and thermal properties. These polymers are employed in engineering plastics and membrane materials, showcasing their versatility and applicability in various industrial applications (Xiao et al., 2003).

5. Continuous Production of Pharmaceutical Intermediates

The compound is involved in the continuous production of pharmaceutical intermediates, such as (S)-4-fluorophenylglycine, using biocatalysts in packed bed bioreactors. This process demonstrates a high conversion rate and operational stability, indicating significant industrial potential for large-scale production (Lin et al., 2019).

6. Sensing pH and Metal Cations

The compound is used in developing fluorescent probes sensitive to pH changes and metal cations. These probes are designed for significant fluorescence enhancement under specific conditions, useful in various scientific and industrial applications (Tanaka et al., 2001).

Mechanism of Action

Safety and Hazards

4-Fluorophenylglyoxal hydrate is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXSEZCPBRRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372087
Record name 4-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447-43-8
Record name 4-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenylglyoxal hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluoroacetophenone (27.6 g, 0.2 moles) was dissolved in dimethylsulfoxide (140 ml). 48% Hydrobromic acid (101.1 g, 68.0 ml, 0.6 moles) was added over 20 minutes. The resulting solution was aged at 55-60° C. for 22 hours. The mixture was cooled to room temperature and partitioned between water (1.0 liters) and ethyl acetate (250 ml). The aqueous phase was extracted with ethyl acetate (2×250 ml). The combined ethyl acetate extracts were filtered and solvent switched to toluene at 60° C. under reduced pressure. The solution was diluted to 200 ml with toluene, and water (10 ml) was added. The resulting slurry was stirred at room temperature for 18 hours then at 0° C. for 1 hour. The product was collected by filtration and washed with cold toluene (50 ml). The solid was sucked down on the filter for 30 minutes and air dried to constant weight to afford 4-fluorophenylglyoxal hydrate (24.8 g) as a white solid in 73% yield.
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Synthesis routes and methods II

Procedure details

The title compound was prepared using essentially the same procedure as described by H. A. Riley and A. R. Gray in Organic Synthesis, Collective Volume II, p. 509 for the preparation of phenylglyoxal hydrate, but using 4′-fluoroacetophenone in place of acetophenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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